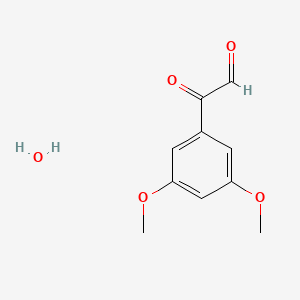

3,5-Dimethoxyphenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4.H2O/c1-13-8-3-7(10(12)6-11)4-9(5-8)14-2;/h3-6H,1-2H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSGQYLIAUSUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C=O)OC.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 3,5-Dimethoxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific data on 3,5-Dimethoxyphenylglyoxal hydrate is limited. This guide provides a summary of available information and infers potential properties and methodologies based on closely related compounds. All inferred information should be treated as hypothetical and requires experimental verification.

Introduction

This compound is a functionalized aromatic organic compound. While specific research on this isomer is not widely published, its structural analogs, such as 3,4-dimethoxyphenylglyoxal hydrate, are recognized as versatile intermediates in organic synthesis, particularly in the construction of heterocyclic compounds. The presence of the dimethoxy phenyl group can influence the electronic properties and solubility of resulting molecules, making this class of compounds of interest in medicinal chemistry for the development of novel therapeutic agents.

Core Chemical Properties

Direct experimental data for this compound is scarce. The following table summarizes the available information from chemical suppliers.

| Property | Value | Source |

| CAS Number | 188199-78-2 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₂O₅ (as hydrate) | [2] |

| Molecular Weight | 212.20 g/mol (as hydrate) | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis of this compound can likely be achieved through the oxidation of the commercially available 3,5-dimethoxybenzaldehyde. A common and effective method for this transformation is the Riley oxidation, which utilizes selenium dioxide.

References

synthesis of 3,5-Dimethoxyphenylglyoxal hydrate from 3,5-dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocol for the synthesis of 3,5-Dimethoxyphenylglyoxal hydrate from 3,5-dimethoxyacetophenone. The primary method detailed is the Riley oxidation, utilizing selenium dioxide as a selective oxidizing agent for the α-methylene group of the acetophenone. This transformation is a key step in the synthesis of various pharmaceutical intermediates and complex organic molecules.

Core Synthesis Pathway: The Riley Oxidation

The conversion of 3,5-dimethoxyacetophenone to 3,5-Dimethoxyphenylglyoxal proceeds via the Riley oxidation. This reaction, named after Harry Lister Riley, employs selenium dioxide (SeO₂) to oxidize a methylene group adjacent to a carbonyl group, yielding a 1,2-dicarbonyl compound.[1][2] The reaction is initiated by the attack of the enol form of the acetophenone on the electrophilic selenium center of SeO₂. Subsequent rearrangement and hydrolysis steps lead to the formation of the desired glyoxal and the precipitation of elemental selenium.[2] The product is typically isolated as a stable hydrate after workup.

The overall transformation is depicted in the following workflow:

Figure 1: Synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of phenylglyoxal using selenium dioxide, as detailed in Organic Syntheses.[3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 3,5-Dimethoxyacetophenone | 180.20 | 18.02 g | 0.10 | Starting material. |

| Selenium Dioxide | 110.96 | 11.10 g | 0.10 | Oxidizing agent.[3] |

| 1,4-Dioxane | 88.11 | 120 mL | - | Solvent.[3] |

| Water | 18.02 | 4 mL | - | Co-solvent.[3] |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,4-dioxane (120 mL), water (4 mL), and selenium dioxide (11.10 g, 0.10 mol).

-

Dissolution of Selenium Dioxide: Heat the mixture to 50-60 °C and stir until all the selenium dioxide has dissolved.

-

Addition of Starting Material: To the resulting solution, add 3,5-dimethoxyacetophenone (18.02 g, 0.10 mol) in one portion.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A black precipitate of elemental selenium will form as the reaction proceeds.

-

Isolation of Crude Product: After the reaction is complete, decant the hot solution from the precipitated selenium.

-

Solvent Removal: Remove the 1,4-dioxane and water by distillation under reduced pressure.

-

Purification: The crude 3,5-Dimethoxyphenylglyoxal can be purified by vacuum distillation.

-

Hydrate Formation: For the preparation of the stable hydrate, dissolve the purified yellow liquid in 3-4 volumes of hot water and allow it to crystallize upon cooling.[3]

-

Final Product Isolation: Collect the crystalline this compound by filtration, wash with a small amount of cold water, and dry under vacuum.

Safety Precautions:

-

Selenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.[4]

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen. Handle with care and avoid inhalation and contact with skin.

Signaling Pathways and Logical Relationships

The chemical transformation can be visualized as a direct oxidation pathway.

Figure 2: Chemical transformation pathway.

This guide provides a foundational protocol for the synthesis of this compound. For researchers and drug development professionals, optimization of reaction conditions such as temperature, reaction time, and solvent system may be necessary to achieve desired yields and purity for specific applications.

References

An In-Depth Technical Guide to 3,5-Dimethoxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethoxyphenylglyoxal hydrate, a significant organic compound. Due to the limited availability of specific experimental data for the 3,5-isomer, this document also presents a detailed comparative analysis of the closely related and extensively studied 3,4-Dimethoxyphenylglyoxal hydrate. This guide summarizes key identifiers, physicochemical properties, potential synthetic pathways, and applications in research and drug development. The information is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction

Arylglyoxals are a class of organic compounds characterized by the presence of two reactive carbonyl groups—an aldehyde and a ketone—which imparts them with a versatile reactivity profile. This dual functionality makes them valuable intermediates in the synthesis of a wide array of heterocyclic compounds, many of which form the core structures of natural products and pharmaceutical agents. The specific substitution pattern on the aromatic ring significantly influences the compound's reactivity, solubility, and biological activity. This guide focuses on this compound, providing its known identifiers and, due to a scarcity of specific data, leverages information on the 3,4-isomer to infer potential properties and experimental approaches.

Compound Identification and Physicochemical Properties

While detailed experimental data for this compound is not widely published, its primary identifiers have been established. For comparative purposes, the properties of the 3,4-isomer are also provided.

Table 1: Identifiers for Dimethoxyphenylglyoxal Hydrate Isomers

| Identifier | This compound | 3,4-Dimethoxyphenylglyoxal Hydrate |

| CAS Number | 188199-78-2 | 1138011-18-3, 163428-90-8[1] |

| Molecular Formula | C₁₀H₁₂O₅ | C₁₀H₁₂O₅[1] |

| Molecular Weight | 212.20 g/mol | 212.20 g/mol [1] |

| IUPAC Name | 2-(3,5-dimethoxyphenyl)-2-oxoacetaldehyde hydrate | 2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate[1] |

| InChIKey | Not available | HVXVAKHTLMPFDQ-UHFFFAOYSA-N[2] |

| MDL Number | MFCD05864653 | Not available |

Table 2: Physicochemical Properties of 3,4-Dimethoxyphenylglyoxal Hydrate

| Property | Value | Source |

| Monoisotopic Mass | 212.06847348 Da | PubChem[1] |

| XLogP3 | 0.8 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 5 | PubChem (Computed) |

| Rotatable Bond Count | 4 | PubChem (Computed) |

Synthesis and Experimental Protocols

General Synthetic Approach for Arylglyoxals (Riley Oxidation)

The oxidation of a substituted acetophenone is a standard route to arylglyoxals. This reaction can be adapted for the synthesis of 3,5-Dimethoxyphenylglyoxal from 3',5'-dimethoxyacetophenone.

Reaction:

General Experimental Protocol (Adapted from similar syntheses):

-

Reaction Setup: A solution of the substituted acetophenone (1 equivalent) in a suitable solvent, such as aqueous dioxane or acetic acid, is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Selenium dioxide (1.1 to 1.5 equivalents) is added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated selenium metal is removed by filtration.

-

Extraction: The filtrate is then subjected to an appropriate extraction procedure, typically involving dilution with water and extraction with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.

Applications in Research and Drug Development

The glyoxal moiety's ability to interact with biological macromolecules makes these compounds valuable tools in medicinal chemistry.[2] While specific applications for this compound are not documented, the broader class of arylglyoxals is recognized for its utility.

-

Pharmacological Tools: The glyoxal group can form covalent bonds with amino acid residues, particularly arginine, altering protein structure and function. This reactivity allows for their use in studying biological pathways.[2]

-

Heterocyclic Synthesis: Arylglyoxals are key precursors in the synthesis of nitrogen-containing heterocycles, a prominent class of compounds in medicinal chemistry with diverse biological activities.[2] They are particularly useful in multicomponent reactions (MCRs), which are efficient one-pot syntheses for creating molecular diversity.[2]

-

Drug Discovery Scaffolds: The core structure of dimethoxyphenylglyoxal can be modified to develop novel compounds with potential therapeutic applications.[2]

Safety and Handling

Specific GHS hazard statements for this compound are not available. However, for the 3,4-isomer, the following have been reported:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions should be taken when handling this and related compounds. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical entity with potential applications in organic synthesis and medicinal chemistry. While specific experimental data for this isomer is limited, the extensive research on the related 3,4-Dimethoxyphenylglyoxal hydrate provides a valuable framework for its synthesis and potential uses. Further research is needed to fully characterize the physicochemical properties, reactivity, and biological activity of the 3,5-isomer. This guide serves as a foundational document to aid researchers in their exploration of this and related compounds.

References

An In-Depth Technical Guide on 3,5-Dimethoxyphenylglyoxal Hydrate: Uncovering a Molecule with Limited Public Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the molecular structure and conformation of 3,5-Dimethoxyphenylglyoxal hydrate. Despite a thorough investigation of scientific literature and chemical databases, detailed experimental data on this specific isomer, including its synthesis, spectroscopic characteristics, and conformational analysis, remains elusive. This document summarizes the available information and highlights the significant knowledge gap regarding this compound, contrasting it with its more extensively studied isomer, 3,4-Dimethoxyphenylglyoxal hydrate.

Introduction

Phenylglyoxal derivatives are a class of organic compounds that have garnered interest in medicinal chemistry and organic synthesis due to their reactive α-dicarbonyl moiety. The substitution pattern on the phenyl ring significantly influences their chemical reactivity and biological activity. This guide focuses specifically on the 3,5-dimethoxy substituted variant in its hydrated form. While isomers like 3,4-Dimethoxyphenylglyoxal hydrate are well-documented, the 3,5-isomer is notably absent from in-depth scientific discourse.

Molecular Identity

The primary identifier for this compound is its CAS number.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | SMILES Code |

| This compound | 188199-78-2 | C₁₀H₁₂O₅ | 212.2 g/mol | O=C(C1=CC(OC)=CC(OC)=C1)C=O.[H]O[H][1] |

This information is primarily available from chemical suppliers, such as Crysdot LLC[1]. However, this commercial listing does not provide access to detailed experimental data or peer-reviewed research.

Synthesis and Experimental Protocols: A Research Gap

A comprehensive search of scientific databases for synthetic procedures and experimental protocols for this compound did not yield any specific results. Typically, phenylglyoxals can be synthesized via the oxidation of the corresponding acetophenone. Therefore, a plausible synthetic route would involve the oxidation of 3',5'-dimethoxyacetophenone.

Below is a conceptual workflow for a potential synthesis, which remains to be experimentally validated and documented in the scientific literature for this specific isomer.

Figure 1. A conceptual workflow for the potential synthesis of this compound.

It is crucial to emphasize that this proposed pathway is speculative and lacks experimental verification in the available literature.

Molecular Structure and Conformation: The Uncharted Territory

Detailed structural and conformational data, such as bond lengths, bond angles, and torsional angles, which are typically determined through techniques like X-ray crystallography and NMR spectroscopy, are not publicly available for this compound.

For a molecule of this nature, key conformational questions would revolve around:

-

The rotational barrier of the glyoxal group relative to the phenyl ring.

-

The orientation of the methoxy groups.

-

The geometry of the hydrated gem-diol.

The diagram below illustrates the basic molecular structure, but it is important to note that the bond angles and lengths are not based on experimental data.

Figure 2. 2D representation of the hydrated form of 3,5-Dimethoxyphenylglyoxal.

Conclusion and Future Directions

The current state of public knowledge on this compound is exceptionally limited. While its existence is suggested by its availability from chemical suppliers, there is a clear absence of peer-reviewed research detailing its synthesis, characterization, and molecular properties. This presents an opportunity for original research to fill this knowledge gap.

For researchers in drug development and organic synthesis, the lack of data means that any work with this compound would necessitate starting from first principles, including:

-

Developing and validating a synthetic route.

-

Full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and Elemental Analysis).

-

Obtaining single crystals for X-ray diffraction to definitively determine its solid-state structure and conformation.

Until such research is conducted and published, a comprehensive technical guide on the molecular structure and conformation of this compound cannot be fully realized. This document serves to highlight the current void in the scientific literature and to provide a foundational understanding based on the limited available information.

References

A Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxyphenylglyoxal Hydrate

Introduction

3,5-Dimethoxyphenylglyoxal hydrate is an organic compound of interest to researchers in synthetic chemistry and drug development. Its molecular structure, featuring a 1,3,5-trisubstituted aromatic ring with two methoxy groups and a hydrated glyoxal moiety, suggests potential for various chemical transformations and biological activities. A thorough spectroscopic characterization is paramount for confirming its identity and purity after synthesis. This guide provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, alongside generalized experimental protocols for its analysis.

Data Presentation

Spectroscopic Data of the Structural Isomer: 3,4-Dimethoxyphenylglyoxal Hydrate

As a point of reference, the available data for the structural isomer, 3,4-Dimethoxyphenylglyoxal hydrate, is presented below. This information can serve as a useful comparison for researchers analyzing the target compound.

Table 1: Infrared (IR) Spectroscopic Data for 3,4-Dimethoxyphenylglyoxal Hydrate

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (hydrate) | 3600 - 3200 (broad) |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic, -OCH₃) | 3000 - 2850 |

| C=O Stretch (ketone) | 1725 - 1705 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| C-O Stretch (ether) | 1250 - 1000 |

This data is based on general IR absorption frequencies for the given functional groups.

Predicted Spectroscopic Data for the 3,5-Dimethoxyphenyl Moiety

The following tables outline the expected spectroscopic signals for the aromatic portion of this compound based on typical values for 3,5-disubstituted aromatic compounds.[1][2]

Table 2: Predicted ¹H NMR Chemical Shifts for the 3,5-Dimethoxyphenyl Group

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | 6.5 - 7.0 | Doublet (d) |

| H-4 | 6.8 - 7.2 | Triplet (t) |

| -OCH₃ | 3.7 - 3.9 | Singlet (s) |

Table 3: Predicted ¹³C NMR Chemical Shifts for the 3,5-Dimethoxyphenyl Group

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 140 |

| C-2, C-6 | 100 - 110 |

| C-3, C-5 | 155 - 165 |

| C-4 | 105 - 115 |

| -OCH₃ | 55 - 60 |

Table 4: Key Infrared (IR) Absorption Bands for the 3,5-Dimethoxyphenyl Group

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000[1][3] |

| C-C Stretch (in-ring) | 1600 - 1585 and 1500 - 1400[1][3] |

| C-H Out-of-Plane Bending | 900 - 675[3] |

Table 5: Expected Mass Spectrometry (MS) Fragments for this compound

| Fragment | Description |

| [M]+• | Molecular Ion |

| [M - H₂O]+• | Loss of water from the hydrate |

| [M - CHO]+ | Loss of the formyl group |

| [M - CO - CHO]+ | Loss of carbonyl and formyl groups |

| Tropylium Ion (m/z 91) | Common fragment for alkyl-substituted benzenes[4] |

| C₆H₅+ (m/z 77) | Phenyl cation[4] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.[5] The choice of solvent will depend on the solubility of the analyte. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.[5]

-

Instrumentation : Analyses are typically performed on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Spectroscopy : Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy : Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Samples (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid or Liquid Samples (ATR) : Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).[6] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[7]

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the sample (typically around 1 mg/mL) in a suitable volatile solvent, such as methanol, acetonitrile, or a mixture with water.[8] The solution may need to be further diluted depending on the sensitivity of the instrument and the ionization technique used.[8]

-

Instrumentation : A variety of mass spectrometers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) and Electron Impact (EI).[9][10]

-

Data Acquisition : Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is often introduced through a gas chromatography (GC) system or a direct insertion probe.[10] Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

Data Analysis : Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the molecular structure.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the Spectroscopic Characterization of a Novel Compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. GCMS Section 6.9.5 [people.whitman.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Experimental Design [web.mit.edu]

- 7. athabascau.ca [athabascau.ca]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-Depth Technical Guide to 3,5-Dimethoxyphenylglyoxal Hydrate: Reactivity and Stability

Notice: Due to a significant lack of publicly available scientific literature and experimental data specifically pertaining to 3,5-Dimethoxyphenylglyoxal hydrate, this guide will instead provide a comprehensive overview of the closely related and well-documented isomer, 3,4-Dimethoxyphenylglyoxal hydrate. The reactivity and stability principles outlined here are expected to be broadly applicable to the 3,5-isomer, providing a foundational understanding for researchers, scientists, and drug development professionals. All data and protocols detailed below refer to the 3,4-isomer unless otherwise specified.

Introduction

3,4-Dimethoxyphenylglyoxal hydrate is a versatile organic compound featuring a phenyl ring substituted with two methoxy groups and a hydrated glyoxal moiety. This substitution pattern significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis, particularly for the preparation of heterocyclic compounds with potential medicinal applications. Understanding the reactivity and stability of this and related compounds is crucial for its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Dimethoxyphenylglyoxal hydrate is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₅ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| CAS Number | 1138011-18-3 | [1] |

| Appearance | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

| Solubility | Not specified in literature | - |

Chemical Reactivity

3,4-Dimethoxyphenylglyoxal hydrate participates in a variety of chemical reactions, primarily centered around its glyoxal functional group and the dimethoxy-substituted aromatic ring.

Oxidation

The glyoxal moiety of 3,4-Dimethoxyphenylglyoxal hydrate can be readily oxidized to yield carboxylic acid derivatives.[2] Common oxidizing agents such as potassium permanganate or selenium dioxide can be employed for this transformation. For instance, oxidation can convert the aldehyde group to a carboxylic acid, forming 3,4-dimethoxyphenylglyoxylic acid.[2] Under more vigorous conditions, cleavage of the carbon-carbon bond of the glyoxal unit may occur.[2]

Reduction

The carbonyl groups of the glyoxal moiety are susceptible to reduction, typically forming the corresponding diol, 1-(3,4-dimethoxyphenyl)ethane-1,2-diol.[2] Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation.[2] The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbonyl carbons.

Reactions with Nucleophiles

The electrophilic nature of the carbonyl carbons in the glyoxal group makes them susceptible to attack by various nucleophiles. These reactions are fundamental to the use of 3,4-Dimethoxyphenylglyoxal hydrate in the synthesis of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Stability Profile

While specific stability data for 3,4-Dimethoxyphenylglyoxal hydrate is not extensively reported, general principles for aromatic glyoxal hydrates and dimethoxybenzene derivatives can be applied.

Thermal Stability

Information on the thermal degradation of this specific compound is limited. However, for many organic molecules, elevated temperatures can lead to decomposition. It is advisable to store the compound in a cool environment.

Photostability

Studies on dimethoxybenzene isomers suggest that they can undergo photodegradation upon exposure to light. The rate and extent of degradation can be influenced by the solvent and the presence of other substances. For compounds containing a chromophore like the dimethoxyphenyl group, protection from light is a standard precautionary measure to ensure stability.

pH Stability

The stability of glyoxal hydrates can be influenced by pH. In aqueous solutions, glyoxals exist in equilibrium with their hydrated forms. This equilibrium can be shifted by changes in pH, potentially leading to other reactions such as oligomerization. Specific studies on the behavior of 3,4-Dimethoxyphenylglyoxal hydrate under varying pH conditions have not been found.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available in the reviewed literature. However, a general method for the synthesis of the related 3,4-isomer is the Riley oxidation of the corresponding benzaldehyde.

Synthesis of 3,4-Dimethoxyphenylglyoxal via Riley Oxidation

This protocol is based on a general procedure for the oxidation of α-keto aldehydes.

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Selenium Dioxide (SeO₂)

-

Dioxane (or another suitable solvent)

-

Water

Procedure:

-

Dissolve 3,4-Dimethoxybenzaldehyde in a suitable solvent such as dioxane.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the reaction mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the selenium byproduct is filtered off.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization, to yield 3,4-Dimethoxyphenylglyoxal. The hydrate form is obtained by exposure to water.

Reaction Workflow:

Caption: General workflow for the synthesis of 3,4-Dimethoxyphenylglyoxal hydrate.

Signaling Pathways and Biological Interactions

There is no available information in the searched scientific literature regarding the involvement of this compound or its 3,4-isomer in any specific biological signaling pathways.

Conclusion

While direct and detailed information on the reactivity and stability of this compound is scarce, the study of its isomer, 3,4-Dimethoxyphenylglyoxal hydrate, provides a valuable framework for understanding its likely chemical behavior. The presence of the glyoxal moiety suggests a rich chemistry involving oxidation, reduction, and nucleophilic addition reactions, making it a potentially useful synthetic intermediate. Further experimental investigation is required to fully elucidate the specific properties and reactivity of the 3,5-isomer. Researchers working with this compound should consider the general stability characteristics of aromatic aldehydes and glyoxals, including sensitivity to heat, light, and pH.

References

Unlocking the Potential of 3,5-Dimethoxyphenylglyoxal Hydrate: A Guide to Future Research

For Immediate Release

A Deep Dive into an Under-Explored Moiety for Drug Discovery and Organic Synthesis

While the chemical landscape is vast, certain molecules with significant potential remain largely unexplored. 3,5-Dimethoxyphenylglyoxal hydrate, a member of the arylglyoxal family, is one such compound. Despite the extensive research into its structural isomers and parent compounds, the unique positioning of its methoxy groups suggests a wealth of untapped research opportunities in medicinal chemistry and synthetic applications. This technical guide outlines promising research avenues for this compound, providing a roadmap for scientists and drug development professionals to unlock its full potential.

Physicochemical Properties and Synthesis

Currently, detailed experimental data on the physicochemical properties of this compound is scarce in publicly available literature. However, based on its structure and analogy to related compounds like phenylglyoxal and its 3,4-dimethoxy isomer, we can predict its general characteristics.

Table 1: Predicted and Known Properties of Arylglyoxal Hydrates

| Property | This compound (Predicted) | Phenylglyoxal Hydrate (Known) | 3,4-Dimethoxyphenylglyoxal Hydrate (Known) |

| CAS Number | 188199-78-2 | 1074-12-0 (Anhydrous) | 1138011-18-3 |

| Molecular Formula | C₁₀H₁₂O₅ | C₈H₈O₃ | C₁₀H₁₂O₅ |

| Molecular Weight | 212.20 g/mol | 152.15 g/mol | 212.20 g/mol |

| Appearance | Colorless crystalline solid | Colorless crystalline solid | Not readily available |

| Solubility | Soluble in common organic solvents; forms the hydrate in water.[1] | Soluble in common organic solvents; forms the hydrate in water.[1] | Not readily available |

Proposed Synthetic Routes

The synthesis of this compound has not been extensively documented. However, established methods for preparing arylglyoxals can be readily adapted. A primary and highly effective method is the oxidation of the corresponding acetophenone.

Experimental Protocol: Oxidation of 3',5'-Dimethoxyacetophenone

This protocol is adapted from the well-established Riley oxidation of acetophenones to phenylglyoxals.[1]

Materials:

-

3',5'-Dimethoxyacetophenone

-

Selenium dioxide (SeO₂)

-

Dioxane (as solvent)

-

Water

Procedure:

-

Dissolve 3',5'-Dimethoxyacetophenone in a minimal amount of hot aqueous dioxane.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the black precipitate of selenium is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude 3,5-Dimethoxyphenylglyoxal.

-

The crude product can be purified by recrystallization from hot water to yield the crystalline hydrate.

dot

Caption: Proposed workflow for the synthesis of this compound.

Potential Research Areas in Organic Synthesis

Arylglyoxals are versatile building blocks in organic synthesis due to the presence of two reactive carbonyl groups—an aldehyde and a ketone—with differing reactivities.[2] This dual functionality opens the door to a wide array of chemical transformations.

Heterocyclic Synthesis via Multicomponent Reactions

A significant area of opportunity lies in the use of this compound in multicomponent reactions (MCRs) to generate novel heterocyclic scaffolds.[3][4] Nitrogen-containing heterocycles, in particular, are of immense interest in medicinal chemistry due to their prevalence in biologically active compounds.[2]

Proposed Research:

-

Synthesis of Imidazoles: The reaction of this compound with a primary amine and an aldehyde in a one-pot synthesis could yield novel substituted imidazoles. The 3,5-dimethoxy substitution pattern could impart unique electronic and steric properties to the resulting heterocycles, potentially influencing their biological activity.

-

Synthesis of Quinoxalines: Condensation with o-phenylenediamines is a classic route to quinoxalines. Investigating this reaction with this compound could lead to a new class of quinoxaline derivatives with potential applications as kinase inhibitors or anticancer agents.

-

Synthesis of Oxygen-Containing Heterocycles: Reactions with active methylene compounds could be explored to synthesize furans and other oxygen-containing heterocycles, which are also important pharmacophores.[4]

dot

Caption: Potential multicomponent reactions using this compound.

Asymmetric Synthesis

The prochiral center in this compound presents an opportunity for the development of novel asymmetric transformations to produce enantioenriched α-hydroxy ketones and their derivatives, which are valuable chiral building blocks in pharmaceuticals.

Potential Research Areas in Medicinal Chemistry and Drug Development

The dimethoxy substitution pattern is a common feature in many biologically active molecules, often enhancing metabolic stability and modulating receptor binding. The exploration of this compound and its derivatives in various therapeutic areas is a highly promising research direction.

Anticancer Drug Discovery

Many compounds with a 3,4,5-trimethoxyphenyl or dimethoxyphenyl moiety exhibit potent anticancer activity, often through the inhibition of tubulin polymerization.[5][6]

Proposed Research:

-

Synthesis and Evaluation of Novel Antiproliferative Agents: A library of derivatives could be synthesized from this compound, such as chalcones, flavones, or other heterocyclic systems, and evaluated for their in vitro antiproliferative activity against a panel of cancer cell lines.

-

Mechanism of Action Studies: For any identified hit compounds, further studies to elucidate their mechanism of action, such as tubulin polymerization assays or cell cycle analysis, would be crucial.

dot

Caption: Workflow for anticancer drug discovery with this compound.

Arginine Modification in Chemical Biology

Phenylglyoxal is a well-known reagent for the chemical modification of arginine residues in proteins.[7] This reaction is valuable for studying protein structure and function.

Proposed Research:

-

Development of Novel Protein Modification Reagents: this compound could be investigated as a novel reagent for arginine modification. The methoxy groups could influence the reaction kinetics and the properties of the modified protein, potentially offering advantages over existing reagents.

-

Probing Protein-Protein Interactions: The unique spectroscopic signature of the dimethoxyphenyl group could be exploited to develop probes for studying protein-protein interactions or for use in proteomics workflows.

Experimental Protocol: Arginine Modification Assay

This protocol is a general guideline adapted from studies using phenylglyoxal.[7]

Materials:

-

A model peptide or protein containing arginine residues

-

This compound solution

-

Buffer (e.g., phosphate or borate buffer, pH 7-8)

-

Spectrophotometer

Procedure:

-

Prepare a solution of the peptide or protein in the chosen buffer.

-

Add a solution of this compound to the protein solution. The final concentration of the glyoxal should be in excess.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C).

-

Monitor the reaction progress by observing the change in absorbance at a specific wavelength (to be determined empirically) or by using a colorimetric assay for free arginine.

-

The extent of modification can be quantified by amino acid analysis after acid hydrolysis.

Conclusion

This compound represents a significant, yet underutilized, resource for the scientific community. Its unique substitution pattern, combined with the versatile reactivity of the arylglyoxal core, positions it as a valuable starting material for the synthesis of novel heterocycles and as a scaffold for the development of new therapeutic agents. The research avenues outlined in this guide provide a solid foundation for future investigations that could lead to significant advancements in both organic chemistry and drug discovery.

References

- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 3,5-Dimethoxyphenylglyoxal hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethoxyphenylglyoxal hydrate is a specialty chemical belonging to the class of arylglyoxals. While specific research on this particular isomer is limited, its chemical nature suggests its utility as a building block in synthetic organic chemistry, particularly for the construction of heterocyclic compounds. This document provides a technical guide to its synthesis, physicochemical properties, and potential applications based on the general reactivity of arylglyoxals. Due to the scarcity of dedicated studies on the 3,5-dimethoxy isomer, some information is extrapolated from the well-documented chemistry of related compounds.

Introduction

Arylglyoxals are dicarbonyl compounds that serve as versatile intermediates in organic synthesis. Their adjacent aldehyde and ketone functionalities offer a platform for a variety of chemical transformations, making them valuable precursors for the synthesis of diverse molecular scaffolds, including many with potential pharmacological activity.[1][2][3] this compound, with the CAS Number 188199-78-2, is a specific derivative in this class.[4] This guide will focus on the available technical data for this compound, including its synthesis and properties.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 188199-78-2 | [4] |

| Molecular Formula | C₁₀H₁₂O₅ | [4] |

| Molecular Weight | 212.2 g/mol | [4] |

| Boiling Point | 343.1°C at 760 mmHg | [4] |

| Storage Temperature | 2-8°C | [4] |

| Purity | 95+% | [4] |

Synthesis of this compound

The most common and established method for the synthesis of arylglyoxals is the oxidation of the corresponding acetophenone. The Riley oxidation, which employs selenium dioxide (SeO₂) as the oxidizing agent, is a widely used and effective method for this transformation.[5][6][7]

General Experimental Protocol: Riley Oxidation of 3,5-Dimethoxyacetophenone

The following is a generalized experimental protocol for the synthesis of this compound from 3',5'-dimethoxyacetophenone, based on the known reactivity of selenium dioxide with acetophenones.[8]

Materials:

-

3',5'-Dimethoxyacetophenone

-

Selenium dioxide (SeO₂)

-

Dioxane (or another suitable solvent like ethanol with 10% v/v water)

-

Water

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3',5'-dimethoxyacetophenone in a suitable solvent (e.g., aqueous dioxane).

-

Add a stoichiometric amount of selenium dioxide to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (typically around 90-100°C) and maintain for a period sufficient to ensure complete conversion of the starting material (monitoring by TLC or other analytical methods is recommended).

-

After the reaction is complete, cool the mixture to room temperature.

-

The precipitated elemental selenium (a black solid) can be removed by filtration.

-

The filtrate, containing the product, is then concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Reaction Mechanism

The Riley oxidation of an acetophenone to a glyoxal proceeds through a well-established mechanism. The key steps involve the enol form of the acetophenone attacking the selenium dioxide, followed by a series of rearrangements and hydrolysis to yield the final dicarbonyl product.[7]

Potential Applications and Reactivity

While specific applications for this compound are not widely documented, arylglyoxals, in general, are valuable precursors in multicomponent reactions for the synthesis of various oxygen-containing heterocycles.[1][2][3][9] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. The reactivity of the glyoxal moiety allows for its participation in cyclization and condensation reactions to form complex molecular architectures.

Signaling Pathways and Biological Activity

There is currently no specific information in the scientific literature detailing the interaction of this compound with any biological signaling pathways or its specific biological activities.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Riley oxidation.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis

The following diagram outlines the logical progression from starting materials to the final product.

Caption: Logical flow from reactants to product in the synthesis.

Conclusion

This compound is a chemical intermediate with potential for use in synthetic organic chemistry. While detailed studies on this specific isomer are lacking, its synthesis can be readily achieved through established methods such as the Riley oxidation. Further research is needed to fully characterize its properties and explore its potential applications, particularly in the synthesis of novel heterocyclic compounds for drug discovery and development. Professionals in the field are encouraged to consider this and other arylglyoxals as versatile building blocks in their synthetic endeavors.

References

- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01953B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound - Benzene Compounds - Crysdot [crysdotllc.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. adichemistry.com [adichemistry.com]

- 7. Riley oxidation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 3,5-Dimethoxyphenylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3,5-Dimethoxyphenylglyoxal hydrate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety information from the available data on structurally similar compounds, namely 3,4-Dimethoxyphenylglyoxal hydrate and 3,4,5-Trimethoxyphenylglyoxal hydrate. This information is intended to guide laboratory practices and ensure the safety of all personnel.

Hazard Identification and Classification

Based on data from related compounds, this compound should be handled as a hazardous substance. The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation. It may also be harmful if swallowed.

Table 1: GHS Hazard Classification (Based on Analogous Compounds)

| Hazard Class | Hazard Category | Hazard Statement | Source Compound |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 3,4-Dimethoxybenzaldehyde[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 3,4-Dimethoxyphenylglyoxal hydrate[2], 3,4,5-Trimethoxyphenylglyoxal hydrate[3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | 3,4-Dimethoxyphenylglyoxal hydrate[2], 3,4,5-Trimethoxyphenylglyoxal hydrate[3] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | 3,4-Dimethoxyphenylglyoxal hydrate[2], 3,4,5-Trimethoxyphenylglyoxal hydrate[3] |

GHS Pictograms:

Signal Word: Warning

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage. The following table summarizes the available data for related compounds.

Table 2: Physical and Chemical Properties (Based on Analogous Compounds)

| Property | Value | Source Compound |

| Molecular Formula | C₁₀H₁₂O₅ | 3,4-Dimethoxyphenylglyoxal hydrate[2][4] |

| Molecular Weight | 212.20 g/mol | 3,4-Dimethoxyphenylglyoxal hydrate[2] |

| Appearance | Light brown powder solid | 3,4,5-Trimethoxyphenylglyoxal hydrate[3] |

| Melting Point | 40 - 45 °C / 104 - 113 °F | 3,5-Dimethoxyphenol[5] |

| Boiling Point | 172 - 175 °C / 341.6 - 347 °F @ 17 mmHg | 3,5-Dimethoxyphenol[5] |

| Stability | Stable under normal conditions | 3,4,5-Trimethoxyphenylglyoxal hydrate[3] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Table 3: Recommended Personal Protective Equipment

| Protection Type | Recommendation |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[3] |

| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use. Wash and dry hands.[1] |

| Respiratory Protection | Use only outdoors or in a well-ventilated area. If needed, use a NIOSH-approved respirator.[3] |

| Body Protection | Wear a lab coat or other protective clothing.[3] |

Handling Procedures

-

Avoid contact with skin and eyes.[1]

-

Avoid formation of dust and aerosols.[1]

-

Provide appropriate exhaust ventilation at places where dust is formed.[1]

-

Do not eat, drink or smoke when using this product.[1]

-

Wash hands before breaks and at the end of the workday.[1]

Storage Conditions

-

Keep container tightly closed in a dry and well-ventilated place.[3][5]

-

Incompatible materials to avoid include bases, acid anhydrides, acid chlorides, and oxidizing agents.[5]

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Measures

| Exposure Route | First Aid Instructions |

| If Swallowed | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[1] Never give anything by mouth to an unconscious person.[1] |

| If on Skin | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][3] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3][5] |

Accidental Release and Disposal

Accidental Release Measures

-

Use personal protective equipment.

-

Avoid dust formation.

-

Avoid breathing vapors, mist, or gas.[1]

-

Sweep up and shovel.

-

Keep in suitable, closed containers for disposal.[1]

Disposal Considerations

Experimental Protocols

No specific experimental protocols for the safety assessment of this compound were found in the reviewed literature. Researchers should develop and validate their own protocols in accordance with institutional and regulatory guidelines.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

Caption: Logical workflow for the safe handling of chemical substances.

Disclaimer: The information provided in this guide is based on data from structurally similar compounds and should be used as a guideline. It is not a substitute for a compound-specific Safety Data Sheet. All laboratory personnel should be trained in safe handling procedures and have access to appropriate safety equipment. Always consult your institution's safety officer and relevant regulatory guidelines before handling any chemical.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 3,4-Dimethoxyphenylglyoxal hydrate | C10H12O5 | CID 44118538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. 3,4-Dimethoxyphenylglyoxal hydrate | 1138011-18-3 | Benchchem [benchchem.com]

- 5. fishersci.com [fishersci.com]

Commercial Sourcing and Applications of 3,5-Dimethoxyphenylglyoxal Hydrate for Research Professionals

A Technical Guide for Researchers in Organic Synthesis and Drug Discovery

For scientists and professionals engaged in advanced chemical research and pharmaceutical development, the procurement of high-purity, well-characterized reagents is a critical starting point. 3,5-Dimethoxyphenylglyoxal hydrate (CAS No. 188199-78-2) is a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. This guide provides an in-depth overview of its commercial availability, key technical data, and potential experimental applications.

Commercial Availability and Supplier Specifications

Identifying reliable commercial suppliers is crucial for ensuring the quality and consistency of starting materials in research. Below is a summary of a known supplier for this compound, providing key quantitative data for easy comparison and procurement decisions.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Storage Conditions (°C) |

| Crysdot LLC | 188199-78-2 | 95+% | C₁₀H₁₂O₅ | 212.2 | 343.1 at 760 mmHg | 2-8 |

Note: Data is based on publicly available information from the supplier's website. Researchers should always consult the latest certificate of analysis (CoA) and safety data sheet (SDS) from the supplier before purchase and use.

Experimental Protocols and Synthetic Utility

General Experimental Workflow for Heterocycle Synthesis:

The following diagram illustrates a generalized workflow for the utilization of a chemical reagent like this compound in a typical research setting, from initial procurement to final product analysis.

Potential Signaling Pathway Involvement and Logical Relationships in Drug Discovery

In the context of drug development, small molecules synthesized from precursors like this compound can be designed to interact with specific biological targets. The diagram below illustrates a hypothetical signaling pathway and the potential intervention points for a novel inhibitor developed from this chemical scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. According to the information provided by Crysdot LLC, this compound is classified with a "Warning" signal word and is associated with the hazard statement H302 (Harmful if swallowed). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Researchers should always refer to the full Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound. By providing a starting point for sourcing and outlining its synthetic potential, it is intended to facilitate the innovative work of scientists in the fields of chemical synthesis and drug discovery.

The Versatile Arylglyoxal: A Technical Guide to Synthesis and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Arylglyoxals are a class of highly reactive dicarbonyl compounds that have emerged as powerful and versatile building blocks in organic synthesis and medicinal chemistry. Their unique structure, featuring adjacent aldehyde and ketone functionalities, allows for a diverse range of chemical transformations, making them invaluable synthons for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive literature review of the synthesis of arylglyoxals and their extensive applications, with a particular focus on their role in the development of novel therapeutic agents.

Synthesis of Arylglyoxals: Key Methodologies

The efficient synthesis of arylglyoxal monohydrates is crucial for their application. Two primary methods dominate the literature: the oxidation of aryl methyl ketones using selenium dioxide and, more recently, methods employing dimethyl sulfoxide (DMSO) with an activating agent, which are often preferred due to lower toxicity.

Selenium Dioxide (SeO₂) Oxidation

One of the most established methods for preparing arylglyoxals is the oxidation of the corresponding aryl methyl ketones with selenium dioxide.[1] This reaction is typically carried out in a solvent such as aqueous dioxane.

Experimental Protocol: Synthesis of Phenylglyoxal via SeO₂ Oxidation

The following protocol is adapted from established literature procedures.[2]

-

In a suitable reaction vessel, dissolve selenium dioxide (1.0 eq) in dioxane containing a small amount of water (e.g., 10% v/v).[2]

-

Heat the mixture to approximately 50-60 °C with stirring until the SeO₂ is fully dissolved.

-

Add the acetophenone (1.0 eq) to the solution.

-

Reflux the reaction mixture with continuous stirring for 4-6 hours. During this time, elemental selenium will precipitate as a black or red solid.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, decant the hot solution to separate it from the precipitated selenium.

-

Remove the dioxane and water under reduced pressure.

-

The crude phenylglyoxal can be purified by vacuum distillation. The product is often isolated as a stable, crystalline monohydrate.

The workflow for this synthesis is illustrated below.

Dimethyl Sulfoxide (DMSO) and Hydrobromic Acid (HBr) System

To circumvent the toxicity and disposal issues associated with selenium compounds, the DMSO-HBr system has been developed as an efficient alternative for the oxidation of aryl methyl ketones. This method is milder and easier to perform on a large scale.

Experimental Protocol: Synthesis of Arylglyoxals via DMSO/HBr Oxidation

This protocol is based on the procedure for synthesizing dimethyl aryl acylsulfonium bromides, which are key intermediates in the formation of arylglyoxals.

-

In a sealed flask, dissolve the aryl methyl ketone (1.0 eq) in a mixture of 48% hydrobromic acid and dimethylsulfoxide.

-

Heat the mixture at approximately 40-80 °C for several hours (e.g., 10 hours).

-

The reaction proceeds through an α-bromoketone intermediate, which is then oxidized by DMSO to the corresponding arylglyoxal.

-

Upon completion, the reaction mixture is cooled and worked up, typically involving extraction with an organic solvent.

-

The final product is purified, often through recrystallization, to yield the arylglyoxal monohydrate.

The logical relationship of the key steps in this synthesis is outlined below.

Applications in the Synthesis of Bioactive Heterocycles

Arylglyoxals are exceptionally useful in multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. This approach offers high atom economy, operational simplicity, and rapid access to molecular diversity.

Synthesis of Functionalized Furans

Furan scaffolds are present in numerous natural products and pharmacologically active compounds. Arylglyoxals serve as a key precursor for the synthesis of highly substituted furans.

Experimental Protocol: One-Pot Synthesis of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one Derivatives

The following protocol is adapted from a catalyst-free, one-pot procedure.[3][4]

-

Combine arylglyoxal (1.0 mmol) and acetylacetone (1.0 mmol) in acetone (10 mL) and stir under reflux for 1 hour.

-

To the reaction mixture, add triethylamine (1.0 mmol) and a 2,6-dialkyl phenol (e.g., 2,6-dimethyl phenol) (1.0 mmol).

-

Continue stirring under the same reflux conditions for an additional 2 hours.

-

Monitor the reaction by TLC. The product often precipitates as a solid.

-

After cooling, remove the solvent under reduced pressure.

-

Wash the solid residue with cold diethyl ether (5 mL) and purify by recrystallization (e.g., from n-hexane/EtOAc) to yield the pure furan derivative.[4]

A plausible mechanism for this transformation involves an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[4]

Table 1: Synthesis of Functionalized Furan Derivatives

| Entry | Arylglyoxal (Ar) | Phenol | Product Yield (%) |

| 1 | Phenylglyoxal | 2,6-Dimethylphenol | 93% |

| 2 | 4-Methylphenylglyoxal | 2,6-Dimethylphenol | 90% |

| 3 | 4-Methoxyphenylglyoxal | 2,6-Dimethylphenol | 95% |

| 4 | 4-Chlorophenylglyoxal | 2,6-Dimethylphenol | 89% |

| 5 | Phenylglyoxal | 2,6-Di-tert-butylphenol | 91% |

| (Data adapted from reference[4]) |

Synthesis of Polysubstituted Pyrroles

The pyrrole nucleus is a cornerstone of medicinal chemistry, found in many blockbuster drugs.[5] Arylglyoxals are frequently employed in MCRs for the efficient construction of complex pyrrole systems.[1]

Experimental Protocol: Three-Component Synthesis of Functionalized Pyrroles

This procedure utilizes an amine, dimethyl acetylenedicarboxylate (DMAD), and an arylglyoxal.

-

In a reaction flask, dissolve the primary amine (1.0 mmol), DMAD (1.0 mmol), and the arylglyoxal (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).

-

Add a catalytic amount of nano-Ag (4 mol%) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, separate the catalyst by filtration.

-

Evaporate the solvent under vacuum to obtain the crude product, which can be further purified if necessary.

Table 2: Synthesis of Polysubstituted Pyrrole Derivatives

| Entry | Arylglyoxal (Ar) | Amine | Product Yield (%) |

| 1 | Phenylglyoxal | Aniline | 94% |

| 2 | 4-Methylphenylglyoxal | Aniline | 92% |

| 3 | 4-Methoxyphenylglyoxal | Aniline | 95% |

| 4 | 4-Chlorophenylglyoxal | Aniline | 90% |

| 5 | Phenylglyoxal | Benzylamine | 93% |

| (Yields are representative for similar multicomponent reactions leading to pyrroles)[1][6] |

Synthesis of Substituted Oxazoles

Oxazoles are another class of heterocycles with a broad spectrum of biological activities. One common route to their synthesis involves the reaction of arylglyoxals with primary amides.

Experimental Protocol: Synthesis of 2,5-Disubstituted Oxazoles

This general procedure involves the condensation and cyclization of an arylglyoxal with an amide.

-

In a reaction vessel, mix the arylglyoxal (1.0 eq), a primary amide (e.g., benzamide) (1.0 eq), and a dehydrating agent (e.g., acetic anhydride or a Lewis acid).

-

Heat the mixture in a suitable solvent (e.g., toluene or xylene) under reflux conditions.

-

The reaction involves the initial formation of an N-acyliminium ion intermediate, followed by intramolecular cyclization and dehydration to form the oxazole ring.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

After cooling, perform an aqueous workup, extract the product with an organic solvent, and dry the organic layer.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Role in Drug Development and Medicinal Chemistry

The heterocyclic compounds synthesized from arylglyoxals often exhibit significant biological and pharmacological properties. Their value in drug discovery lies in providing rapid access to chemical libraries for screening against various therapeutic targets.

Bioactivity and Quantitative Data

Derivatives synthesized from arylglyoxals have demonstrated a wide array of activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[7][8]

Table 3: Reported Biological Activities and Potency of Arylglyoxal Derivatives

| Compound Class | Biological Activity | Target/Assay | Potency (IC₅₀ / MIC) | Reference |

| 4-Aroyl Chromene | Antibacterial | E. coli growth inhibition | MIC: 32 µg/cm³ | [7][9] |

| Furan-substituted Guaiazulene | Antioxidant | Lipid peroxidation | IC₅₀: 3.9 µg/mL | [7][9] |

| Dihydrochromeno[4,3-b]pyrrol | Antidiabetic | α-Glucosidase inhibition | Potent activity reported | [9] |

| Furo[2,3-b]furan moiety | Antiviral (HIV) | Mimic of HIV inhibitors | - | [7][9] |

| Isoxazole derivatives | Anti-inflammatory | COX-2 inhibition | Activity reported | [7][9] |

Modulation of Cellular Signaling Pathways

For drug development professionals, understanding the mechanism of action is critical. Many bioactive compounds derived from arylglyoxals are believed to exert their effects by modulating key cellular signaling pathways implicated in disease.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Chronic inflammation is linked to numerous diseases, and the Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[10][11] Upon stimulation by pro-inflammatory signals (e.g., cytokines), the IKK complex phosphorylates the inhibitor IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[12][13] Small molecule inhibitors, such as certain isoxazole and pyran derivatives, are often found to suppress the production of inflammatory mediators, suggesting they may interfere with this pathway, potentially by inhibiting IKK or the nuclear translocation of NF-κB.[7][9]

Anticancer Activity and Kinase Signaling

Abnormal cellular signaling, particularly through pathways like the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, is a hallmark of cancer.[14] This pathway relays extracellular signals to the nucleus to control cell proliferation, differentiation, and survival. Many anticancer drugs function by inhibiting kinases within this cascade. Pyrrole-based compounds, a class readily accessible from arylglyoxals, are known to be effective kinase inhibitors.[5] The anticancer activity reported for some arylglyoxal derivatives may stem from their ability to inhibit key kinases like ERK, thereby blocking uncontrolled cell growth.[8]

Conclusion

Arylglyoxals are indispensable tools in modern organic and medicinal chemistry. The development of efficient and safer synthetic routes has made them readily available for a wide range of applications. Their utility in multicomponent reactions provides a direct and powerful strategy for generating diverse libraries of complex heterocyclic compounds. Many of these derivatives exhibit promising biological activities, targeting key enzymes and cellular signaling pathways relevant to human diseases. For researchers in drug discovery, arylglyoxals represent a high-value class of synthons for the rapid development of novel therapeutic leads. Continued exploration of their reactivity and the biological screening of their derivatives will undoubtedly lead to the discovery of new and effective medicines.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 1,3-Oxazole synthesis [organic-chemistry.org]

- 3. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. an-efficient-synthesis-of-polyfunctionalized-pyrroles-by-three-component-reaction-of-arylglyoxals-meldrum-s-acid-and-ethyl-2-chloro-3-arylamino-but-2-enoates - Ask this paper | Bohrium [bohrium.com]

- 7. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]

- 10. lupinepublishers.com [lupinepublishers.com]

- 11. mdpi.com [mdpi.com]

- 12. DSpace [repository.tcu.edu]

- 13. Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preclinical Pharmacological Activities of Epigallocatechin-3-gallate in Signaling Pathways: An Update on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3,5-Dimethoxyphenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of quinoxaline and imidazole derivatives, two important classes of heterocyclic compounds, utilizing 3,5-dimethoxyphenylglyoxal hydrate as a key building block. The methodologies presented are based on established synthetic strategies, offering reproducible and efficient routes to novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The most common and effective method for their synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] In this protocol, this compound serves as the 1,2-dicarbonyl component.

General Reaction Scheme:

Caption: General synthesis of 2-(3,5-dimethoxyphenyl)quinoxaline.

Experimental Protocol: Synthesis of 2-(3,5-Dimethoxyphenyl)quinoxaline

This protocol is a general procedure based on established methods for quinoxaline synthesis.[3] Researchers should optimize conditions for their specific substrate combinations.

Materials:

-

This compound (1 mmol)

-

o-Phenylenediamine (1 mmol)

-

Ethanol (10 mL)

-

Catalyst (e.g., a few drops of acetic acid, or a Lewis acid like ZnCl₂, FeCl₃)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (10 mL).

-

Add the catalyst to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Expected Data and Optimization:

The following table summarizes typical reaction conditions and yields for the synthesis of various quinoxaline derivatives from substituted 1,2-dicarbonyl compounds and o-phenylenediamines. These can be used as a starting point for optimizing the synthesis of 2-(3,5-dimethoxyphenyl)quinoxaline.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Bentonite Clay K-10 | Ethanol | Room Temp. | 20 min | 95 | [2] |

| TiO₂-Pr-SO₃H | Ethanol | Room Temp. | 10 min | 95 | [2] |

| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp. | 1 hour | 95 | [1][2] |

| None (Microwave) | None | - | 5 min | High | [4] |

| Acetic Acid | Methanol | Reflux | 8 hours | - | [1] |

Synthesis of Imidazole Derivatives

Imidazoles are another important class of heterocyclic compounds with diverse biological activities.[5] A common method for the synthesis of polysubstituted imidazoles is a three-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (e.g., ammonium acetate).[6]

General Reaction Scheme:

Caption: Multicomponent synthesis of polysubstituted imidazoles.

Experimental Protocol: Synthesis of 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

This protocol is adapted from the synthesis of a closely related compound.[5]

Materials:

-

Biacetyl (1.48 g, 15 mmol)

-

3,5-Dimethoxyaniline (2.30 g, 15 mmol)

-

Benzaldehyde (1.5 g, 15 mmol)

-

Ammonium acetate (7.0 g, ~90 mmol)

-

Ethanol (10 mL)

-

Dichloromethane

Procedure:

-

To a solution of biacetyl (15 mmol) in ethanol (10 mL), add 3,5-dimethoxyaniline (15 mmol), ammonium acetate (~90 mmol), and benzaldehyde (15 mmol).

-

Maintain the reaction temperature at 60°C (333 K) and reflux the mixture for five days.

-

After cooling, extract the reaction mixture with dichloromethane.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography using a hexane:ethyl acetate eluent system.

Quantitative Data:

| Product | Yield (%) | Reference |

| 1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole | 45 | [5] |

Experimental Workflow Diagram

Caption: General workflow for heterocyclic compound synthesis.

Conclusion

This compound is a versatile precursor for the synthesis of various heterocyclic compounds. The protocols provided herein offer robust starting points for the preparation of novel quinoxaline and imidazole derivatives. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals, contributing to the development of new chemical entities with potential therapeutic or industrial applications.

References

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]